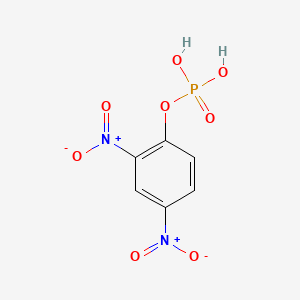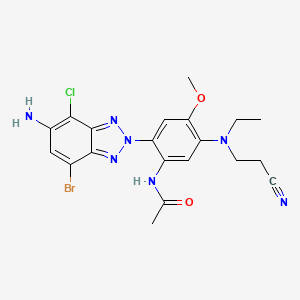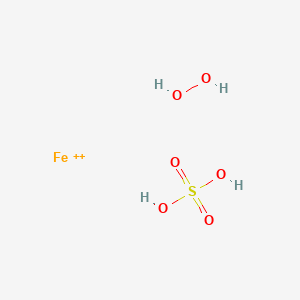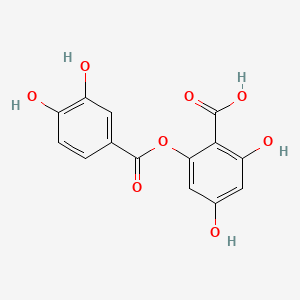
2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid
説明
“2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid” is a chemical compound . It is found in certain species such as Plinia cauliflora and Papaver rhoeas . It has a mass of 320.053217344 dalton and a chemical formula of C₁₅H₁₂O₈ .
Synthesis Analysis
The cleavage of quercetin by an enzyme, followed by the action of gut esterases on the intermediate product [2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoate], can result in the production of 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) and 3,4-dihydroxybenzoic acid (3,4-DHBA) . Another study suggests that the oxidation of quercetin by air oxygen in water and aqueous ethanol solutions under mild conditions results in the formation of 4,6-dihydroxy-2-(3,4-dihydroxybenzoyloxy)benzoic acid .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid” is represented by the canonical SMILES string: O=C(O)CC=1C(O)=CC(O)=CC1OC(=O)C2=CC=C(O)C(O)=C2 .Chemical Reactions Analysis
The oxidation of quercetin by air oxygen takes place in water and aqueous ethanol solutions under mild conditions, namely in moderately-basic media (pH 8-10) at ambient temperature and in the absence of any radical initiators, without enzymatic catalysis or irradiation of the reaction media by light . The principal reaction products are typical of other oxidative degradation processes of quercetin, namely 3,4-dihydroxy-benzoic (protocatechuic) and 2,4,6-trihydroxybenzoic (phloroglucinic) acids, as well as the decarboxylation product of the latter – 1,3,5-trihydroxybenzene (phloroglucinol) .科学的研究の応用
Antioxidant and Anti-radical Activities
Phenolic acids, including variants similar to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, have been extensively studied for their antioxidant and anti-radical properties. Research by Sroka and Cisowski (2003) demonstrated the strong antioxidant and scavenging abilities of phenolic acids, particularly those with multiple hydroxyl groups bonded to the aromatic ring in an ortho position. They found that the antioxidant and anti-radical activity correlated positively with the number of hydroxyl groups on the aromatic ring, indicating the potential efficacy of compounds like 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid in these roles (Sroka & Cisowski, 2003).
Wastewater Treatment
2,4-Dihydroxybenzoic acid, a compound related to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid, has been applied in wastewater treatment. A study by De Lima Leite et al. (2003) explored the electrochemical oxidation of 2,4-dihydroxybenzoic acid for wastewater treatment, indicating the potential use of similar compounds in environmental applications. They found that electrochemical methods could effectively degrade pollutants like 2,4-dihydroxybenzoic acid, suggesting a possible role for 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid in similar contexts (De Lima Leite et al., 2003).
Radical Scavenging in Flavonoids
Krishnamachari, Levine, and Paré (2002) researched the role of flavonoid oxidation and identified various oxidized flavonoid derivatives, including 2-(3,4-dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid. They discovered that this compound was generated from a common carbocation intermediate in the presence of reactive oxygen species (ROS), highlighting its importance in flavonoid chemistry and potential therapeutic applications (Krishnamachari, Levine, & Paré, 2002).
Electrosynthesis and Electroanalytical Studies
Electrochemical studies have been conducted on related compounds, such as 3,4-dihydroxybenzoic acid. For example, Golabi and Nematollahi (1997) investigated its electrochemical oxidation in the presence of different nucleophiles, demonstrating its potential in the synthesis of various organic compounds. This research indicates the versatility of dihydroxybenzoic acids in electro-organic synthesis, which could extend to 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid as well (Golabi & Nematollahi, 1997).
特性
IUPAC Name |
2-(3,4-dihydroxybenzoyl)oxy-4,6-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c15-7-4-10(18)12(13(19)20)11(5-7)22-14(21)6-1-2-8(16)9(17)3-6/h1-5,15-18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXIELRCPYIEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=CC(=CC(=C2C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184106 | |
| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059651 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(3,4-Dihydroxybenzoyloxy)-4,6-dihydroxybenzoic acid | |
CAS RN |
30048-34-1 | |
| Record name | 2-Protocatechuoyl phloroglucinol carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30048-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030048341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((3,4-dihydroxybenzoyl)oxy)-4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B1209969.png)
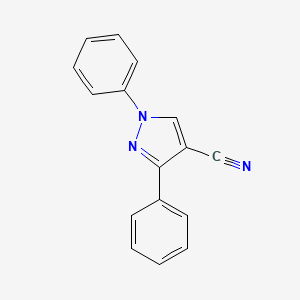
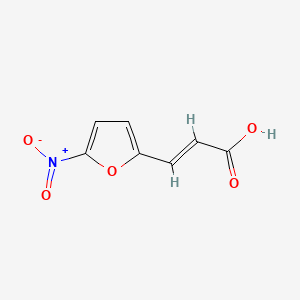
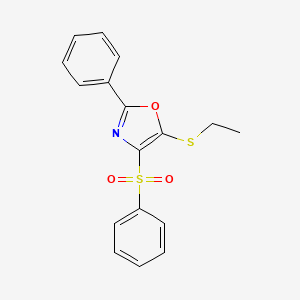

![9-Methyl-4-oxo-2-(1-piperidinyl)-3-pyrido[1,2-a]pyrimidinecarboxaldehyde oxime](/img/structure/B1209974.png)
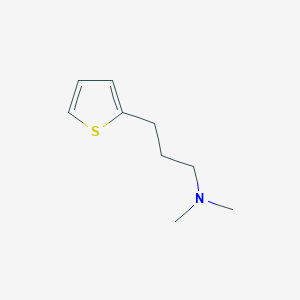
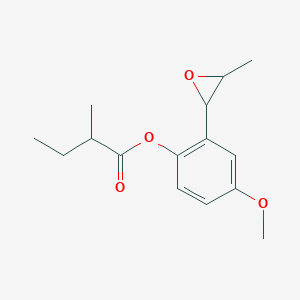
![Pyrido[2,3-d]pyrimidine](/img/structure/B1209978.png)
